

Crystal Structure of Methyl 5-Hydroxy-1H-pyrazole-3-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *methyl 5-hydroxy-1H-pyrazole-3-carboxylate*

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Introduction

Pyrazoles are a class of heterocyclic organic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. Derivatives of pyrazole have been reported to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][2][3]} This technical guide focuses on **methyl 5-hydroxy-1H-pyrazole-3-carboxylate**, a key intermediate in the synthesis of various pyrazole-based compounds. While an experimental crystal structure for this specific compound is not publicly available, this document provides a comprehensive overview of the crystal structure of a closely related analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, to serve as a valuable reference. The synthesis, crystallographic data, and potential biological relevance will be discussed in detail.

Synthesis and Crystallization

The synthesis of pyrazole derivatives can be achieved through various synthetic routes. A common and efficient method for the synthesis of the N-phenyl analogue, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, is a one-pot, two-component reaction.^{[4][5]}

Experimental Protocol: One-Pot Synthesis of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]

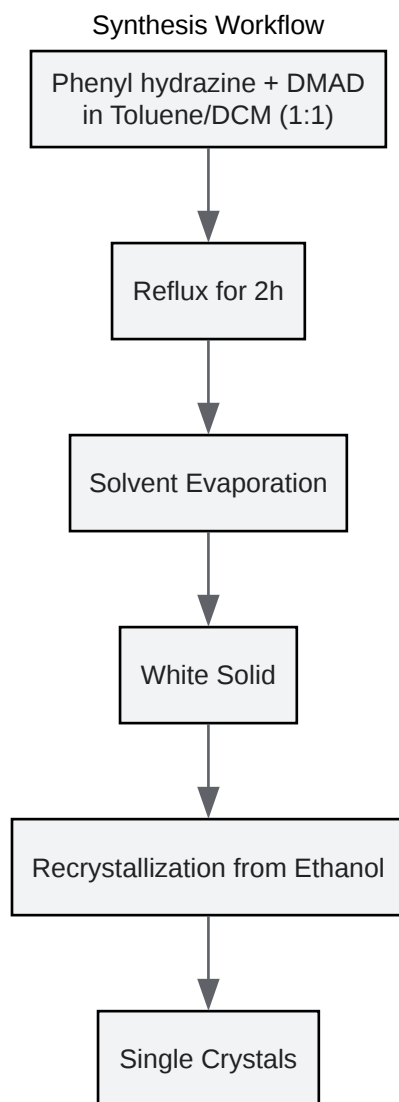
Materials:

- Phenyl hydrazine
- Dimethyl acetylenedicarboxylate (DMAD)
- Toluene
- Dichloromethane (DCM)
- Ethanol

Procedure:

- An equimolar mixture of phenyl hydrazine (0.22 g, 2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (0.28 g, 2 mmol) is prepared.
- The mixture is dissolved in 10 mL of a 1:1 mixture of toluene and dichloromethane.
- The reaction mixture is stirred at reflux for 2 hours. The progress of the reaction is monitored by thin-layer chromatography.
- Upon completion, the solvent is evaporated under reduced pressure to yield a white solid.
- The crude product is recrystallized from ethanol to obtain single crystals suitable for X-ray diffraction.

The following diagram illustrates the workflow for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.



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Caption: Workflow for the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Crystal Structure Analysis

The crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined by single-crystal X-ray diffraction.[4] The compound crystallizes in the monoclinic space group P21/c. The crystallographic data and data collection parameters are summarized in the table below.

Crystallographic Data for Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[4]

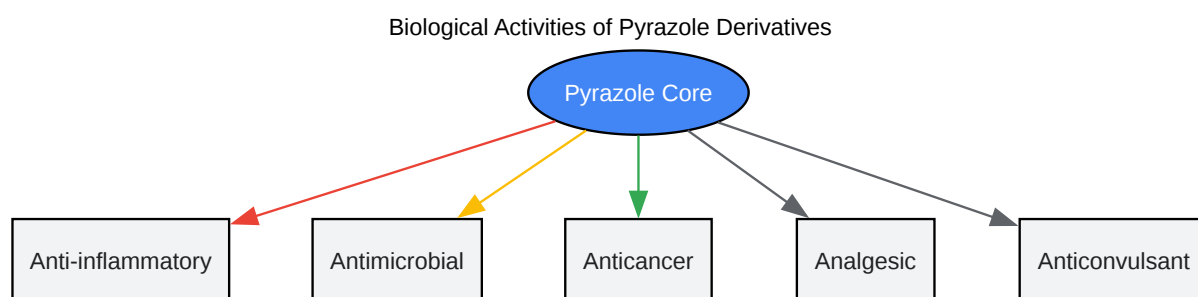
Parameter	Value
Chemical Formula	C ₁₁ H ₁₀ N ₂ O ₃
Formula Weight	218.21
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.5408(16)
b (Å)	9.5827(16)
c (Å)	11.580(2)
β (°)	105.838(3)
Volume (Å ³)	1018.5(3)
Z	4
Density (calculated) (g/cm ³)	1.423
Absorption Coefficient (mm ⁻¹)	0.106
F(000)	456
Crystal Size (mm ³)	0.40 x 0.39 x 0.21
Temperature (K)	130(2)
Radiation	MoKα (λ = 0.71073 Å)
θ range for data collection (°)	2.22 to 27.88
Reflections collected	7713
Independent reflections	2402 [R(int) = 0.034]
Final R indices [I>2σ(I)]	R ₁ = 0.045, wR ₂ = 0.118
R indices (all data)	R ₁ = 0.057, wR ₂ = 0.126

The molecular structure reveals that the pyrazole ring is planar. The phenyl and pyrazole ring planes are inclined at a dihedral angle of $60.83(5)^\circ$.^[4] The crystal packing is stabilized by intermolecular hydrogen bonds.

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery. While the specific biological activities of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate** are not extensively documented, the pyrazole core is associated with several therapeutic applications.

The following diagram illustrates some of the key biological activities reported for pyrazole-containing compounds.



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Caption: Potential therapeutic applications of pyrazole derivatives.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystal structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, a close analogue of the title compound. The provided experimental protocols and crystallographic data serve as a valuable resource for researchers working with pyrazole-based compounds. The diverse biological activities associated with the pyrazole scaffold highlight its potential for the development of new therapeutic agents. Further investigation into the crystal structure and biological properties of **methyl 5-hydroxy-1H-pyrazole-3-carboxylate** is warranted to fully elucidate its potential in drug discovery and development.

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